molecular formula C10H19NO2 B2432531 1-Amino-4-ethylcycloheptane-1-carboxylic acid CAS No. 1468480-24-1

1-Amino-4-ethylcycloheptane-1-carboxylic acid

Cat. No.: B2432531
CAS No.: 1468480-24-1
M. Wt: 185.267
InChI Key: WQBRLPRBNVHUGR-UHFFFAOYSA-N
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Description

1-Amino-4-ethylcycloheptane-1-carboxylic acid is a synthetic, non-proteinogenic amino acid with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . It is characterized by a seven-membered cycloheptane ring substituted with both an amino and a carboxylic acid functional group at the same carbon (C1), and an ethyl group at the C4 position. This structure classifies it as a disubstituted cyclic α-amino acid, a family of compounds known for their significant biological activities and utility in chemical biology . The primary research value of this compound lies in its potential as a novel modulator of neurotransmitter receptors, specifically the N-Methyl-D-Aspartate (NMDA) receptors in the brain . This is based on established research into its structural relative, 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a well-known partial agonist of the mammalian NMDA receptor . NMDA receptors are critical for synaptic plasticity, which underpins learning and memory, and their dysfunction is implicated in various neurological disorders . The unique seven-membered ring and ethyl substituent of this compound may offer distinct binding affinity and selectivity compared to smaller-ring analogs, making it a valuable chemical tool for probing receptor function and developing new therapeutic leads for conditions such as Alzheimer's disease, Parkinson's disease, and depression . Furthermore, the compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its functional groups allow for further chemical modifications, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies. As with all compounds of this nature, this compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-amino-4-ethylcycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-8-4-3-6-10(11,7-5-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBRLPRBNVHUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(CC1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-amino-4-ethylcycloheptane-1-carboxylic acid can be achieved through various synthetic routes. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two key reactive groups:

  • Carboxylic acid (–COOH): Capable of esterification, amidation, and decarboxylation.

  • Amino group (–NH₂): Acts as a nucleophile, participating in alkylation, acylation, or condensation reactions.

Functional Group Reactivity Example Reactions
Carboxylic acidEster hydrolysis, amidation, decarboxylationAcidic/basic hydrolysis, reaction with alcohols/amines
Amino groupNucleophilic substitution, acylationReaction with alkyl halides, acyl chloride

Ester Hydrolysis

The ethyl ester derivative (Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate) undergoes hydrolysis under acidic or basic conditions to generate the carboxylic acid. This reaction is common for esters and involves cleavage of the ester bond.

Reaction Scheme :
Ester+H+/OHCarboxylic Acid+Alcohol\text{Ester} + \text{H}^+/\text{OH}^- \rightarrow \text{Carboxylic Acid} + \text{Alcohol}

Amidation

The carboxylic acid can react with amines to form amides. This reaction typically requires activation (e.g., using thionyl chloride or carbodiimides) to form an acyloxyphosphonium intermediate.

Reaction Conditions :

  • Reagent: Thionyl chloride (SOCl₂), amine

  • Product: Amide derivative

Amino Group Reactivity

The primary amino group participates in nucleophilic substitutions or acylation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form alkylated amines.

  • Acylation : Reaction with acyl chlorides to form amides.

Reaction Type Reagents Product
AlkylationR-X (alkyl halide)N-alkylated amine
AcylationRCOClAmide

Decarboxylation

Under high-temperature conditions (e.g., with soda lime), the carboxylic acid may undergo decarboxylation to form an amine or ketone, depending on the substituents.

Stability and Handling

  • Stability : Stable under standard conditions but reactive due to functional groups.

  • Handling : Requires careful storage to avoid moisture or incompatible reagents (e.g., strong oxidizers) .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an important building block in the synthesis of more complex molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its reactive functional groups .

Biology

  • Enzyme-Substrate Interactions : 1-Amino-4-ethylcycloheptane-1-carboxylic acid is used to study enzyme-substrate interactions, particularly in the context of metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.
  • Protein-Ligand Binding Studies : The compound's structural features enable it to interact with various biological macromolecules, facilitating studies on protein-ligand binding dynamics which are crucial for drug design.

Industrial Applications

  • Production of Specialty Chemicals : In industrial settings, this compound can be employed in the manufacture of specialty chemicals that require specific structural characteristics for enhanced performance.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction between this compound and specific enzymes, researchers found that the compound acted as an effective inhibitor. This was demonstrated through kinetic assays where varying concentrations of the compound were tested against enzyme activity, showcasing its potential as a lead compound for therapeutic development.

Case Study 2: Drug Design

Another notable application involved the use of this compound in drug design for targeting specific receptors involved in metabolic diseases. Molecular docking studies indicated favorable binding affinities compared to existing drugs, suggesting its utility as a scaffold for developing novel therapeutics .

Mechanism of Action

The mechanism of action of 1-amino-4-ethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-4-ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Amino-4-methylcycloheptane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Amino-4-propylcycloheptane-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Biological Activity

1-Amino-4-ethylcycloheptane-1-carboxylic acid (AECA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cycloheptane ring, an amino group, and a carboxylic acid functional group. The presence of the ethyl group at the 4-position contributes to its unique reactivity and interaction with biological systems.

The biological activity of AECA can be attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can engage in ionic interactions . These interactions are crucial for modulating enzyme activities and receptor functions, potentially leading to diverse biological effects such as:

  • Enzyme Inhibition : AECA may inhibit specific enzymes by competing with substrates or altering enzyme conformation.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activity Overview

Research has indicated several key areas where AECA exhibits notable biological activity:

1. Neuropharmacological Effects

AECA has been studied for its potential neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural similarities with known neurotransmitters suggest that it may influence synaptic transmission and neuronal excitability.

2. Antioxidant Activity

Preliminary studies suggest that AECA may possess antioxidant properties, which could play a role in mitigating oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).

3. Anti-inflammatory Properties

AECA has shown promise in reducing inflammation in various models. This effect may be mediated through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Table 1: Summary of Biological Activities of AECA

Biological ActivityMechanismReference
Neuropharmacological EffectsModulation of neurotransmitter systems
Antioxidant ActivityScavenging ROS
Anti-inflammatory PropertiesInhibition of cytokine production

Case Study: Neuropharmacological Research

A study published in Journal of Medicinal Chemistry explored the effects of AECA on neuronal cultures. Researchers found that AECA enhanced synaptic plasticity, suggesting a potential role in memory and learning processes. The study highlighted AECA's ability to modulate glutamate receptors, which are critical for synaptic transmission.

Case Study: Antioxidant Activity

In vitro assays demonstrated that AECA effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls. This finding supports the potential use of AECA as a therapeutic agent in conditions characterized by oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 1-amino-4-ethylcycloheptane-1-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis starting from ethyl-substituted cycloheptane precursors is typical. For structurally similar compounds (e.g., fluorinated cyclohexane analogues), reductive amination or Strecker synthesis is employed to introduce the amino group . Purification often involves recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns. Purity (>95%) is verified via reverse-phase HPLC using a gradient elution (0.1% TFA in acetonitrile/water) .

Q. How can the molecular conformation and stereochemistry of this compound be characterized?

  • Methodological Answer : X-ray crystallography is critical for resolving the cycloheptane ring conformation and ethyl substituent orientation. For rigid analogues (e.g., cyclopentene derivatives), NMR (¹H, ¹³C, 2D COSY/HSQC) identifies coupling constants and dihedral angles, while polarimetry confirms enantiomeric excess in chiral derivatives .

Q. What spectroscopic techniques are suitable for structural validation?

  • Methodological Answer : FT-IR confirms carboxylic acid (1700–1750 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS-ESI) provides exact mass matching (<2 ppm error). For fluorine-containing analogues, ¹⁹F NMR is additionally used .

Advanced Research Questions

Q. How can computational modeling predict the bioactive conformation of this compound in enzyme binding sites?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes the compound’s geometry. Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., GABA receptors), using grid boxes centered on active sites. Free energy calculations (MM-PBSA) validate binding affinities .

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

  • Methodological Answer : Systematic solubility assays in buffered solutions (pH 2–12) and co-solvents (DMSO, PEG-400) identify pH-dependent trends. Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) detects crystalline vs. amorphous phases .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) induce stereocontrol. For cyclopropane analogues, enzymatic resolution with lipases (Candida antarctica) separates enantiomers .

Structural and Functional Analysis

Q. What structural analogs of this compound show enhanced bioactivity, and how are they designed?

  • Methodological Answer : Substituent effects are explored via SAR studies. For example:
Analog Modification Bioactivity Trend
4-Fluoro derivativeIncreased electronegativityEnhanced enzyme inhibition
Cyclopentene-constrainedRigid conformationImproved receptor selectivity
Computational fragment-based screening (e.g., Schrodinger’s Prime) prioritizes analogs for synthesis .

Q. What experimental precautions are critical for handling air- or moisture-sensitive intermediates?

  • Methodological Answer : Use Schlenk lines or gloveboxes under nitrogen/argon for reactions involving sensitive intermediates (e.g., organometallic reagents). Storage at –20°C in sealed, desiccated vials prevents degradation .

Data Validation and Reproducibility

Q. How can researchers validate the reproducibility of synthetic yields across laboratories?

  • Methodological Answer : Interlab studies using standardized protocols (e.g., fixed reagent ratios, temperature ramps) minimize variability. For cyclohexane derivatives, yields vary by <5% when reaction moisture is controlled (<50 ppm H₂O) .

Q. What metrics should be reported to ensure computational models are reproducible?

  • Methodological Answer :
    Include basis sets, convergence criteria (energy cutoffs), and docking parameters (exhaustiveness, grid dimensions). For Gaussian calculations, cite functional and solvent model (e.g., SMD) .

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